4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential pharmacological properties, including antitumor, antiviral, and antibacterial activities . The structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core with a chlorine atom at the 4-position and a methyl group at the 1-position.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting the kinase activity of CDK2 . This results in the alteration of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This leads to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound shows significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It also induces apoptosis within HCT cells . The compound’s inhibitory activity against CDK2/cyclin A2 is achieved for the most potent anti-proliferative compounds .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
The compound 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction with CDK2 suggests that it may play a role in cell cycle regulation .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects on the growth of various cell lines . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2, leading to inhibition of this enzyme . This interaction is facilitated by essential hydrogen bonding with Leu83 .
Metabolic Pathways
The specific metabolic pathways involving this compound are not clearly defined in the current literature. Its interaction with CDK2 suggests it may be involved in pathways related to cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves a multi-step process starting from commercially available precursors. One common method involves the condensation of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with formamide to form 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. These conditions may include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction typically involves the replacement of the chlorine atom at the 4-position with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Scientific Research Applications
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound is structurally similar but has an additional chloromethyl group at the 6-position.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a triazole ring fused to the pyrazolo[3,4-d]pyrimidine core.
Uniqueness
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDK2 and its potential as a therapeutic agent in cancer treatment highlight its significance in scientific research .
Properties
IUPAC Name |
4-chloro-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN5/c1-12-5-3(2-9-12)4(7)10-6(8)11-5/h2H,1H3,(H2,8,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNUJWHYLMPRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.